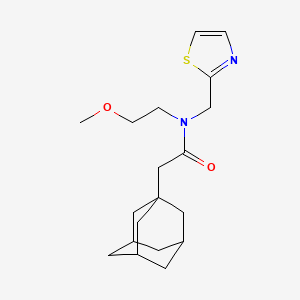![molecular formula C21H25N3O2 B3918017 N-[4-(dimethylamino)phenyl]-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B3918017.png)
N-[4-(dimethylamino)phenyl]-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Overview
Description
N-[4-(dimethylamino)phenyl]-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most effective and widely used insect repellents in the world. DEET is a synthetic compound that is designed to repel insects by interfering with their olfactory receptors. In
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood. It is believed that N-[4-(dimethylamino)phenyl]-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide interferes with the olfactory receptors of insects, making it difficult for them to detect the presence of humans or animals. N-[4-(dimethylamino)phenyl]-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to affect the behavior of insects, making them less likely to land on or bite a treated surface.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)phenyl]-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to affect the activity of enzymes in insects, as well as the expression of genes involved in insect behavior. N-[4-(dimethylamino)phenyl]-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to affect the activity of neurotransmitters in the brain, which may explain its effects on insect behavior.
Advantages and Limitations for Lab Experiments
N-[4-(dimethylamino)phenyl]-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a widely used insect repellent, and its effectiveness has been well established. It is also relatively easy to synthesize and can be obtained in large quantities. However, N-[4-(dimethylamino)phenyl]-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has some limitations for use in lab experiments. It can be toxic to some species of insects, which can make it difficult to use in studies that involve multiple insect species. N-[4-(dimethylamino)phenyl]-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide can also be expensive, which can limit its use in some research settings.
Future Directions
There are many potential future directions for research on N-[4-(dimethylamino)phenyl]-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of research is the development of new insect repellents that are more effective and less toxic than N-[4-(dimethylamino)phenyl]-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide. Another area of research is the investigation of N-[4-(dimethylamino)phenyl]-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide's impact on the environment, including its potential to affect non-target species. Additionally, more research is needed to fully understand the mechanism of action of N-[4-(dimethylamino)phenyl]-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide and its impact on insect behavior and physiology.
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its effectiveness in repelling a wide range of insects, including mosquitoes, ticks, and flies. It has been used in various scientific studies to investigate the efficacy of different insect repellents. N-[4-(dimethylamino)phenyl]-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been studied for its potential toxicity and its impact on the environment.
properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-4-15-5-9-19(10-6-15)24-14-16(13-20(24)25)21(26)22-17-7-11-18(12-8-17)23(2)3/h5-12,16H,4,13-14H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFIHQMLAQFKRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-methyl-N-[2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]-3-pyridazinamine](/img/structure/B3917944.png)
![2-(4-isopropylbenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3917953.png)


![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 3-nitrobenzoate](/img/structure/B3917966.png)
![4-[2-(4-fluorophenyl)-4-hydroxy-3-(4-nitrobenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B3917969.png)
![N'-[(3-bromobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B3917985.png)

![N-[4-(2-furyl)phenyl]-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinecarboxamide](/img/structure/B3918003.png)


![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B3918014.png)
![1-(3-methylphenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3918019.png)
![N'-[(2-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B3918031.png)